BenchChemオンラインストアへようこそ!

2-hydroxy-N-quinolin-8-ylbenzenesulfonamide

NFκB pathway inhibition nuclear translocation assay IκBα stabilization

2-Hydroxy-N-quinolin-8-ylbenzenesulfonamide (CAS 21868-79-1, C₁₅H₁₂N₂O₃S, MW 300.33) is a member of the N-(quinolin-8-yl)benzenesulfonamide (NQBS) class featuring a 2-hydroxy substituent on the benzenesulfonamide phenyl ring. This compound was systematically profiled alongside 20+ structural analogues in dual NIH Molecular Libraries Initiative high-throughput screens targeting the NFκB pathway, where it exhibited a distinct activity signature—complete inactivity in the NFκB nuclear translocation assay—that diverges sharply from closely related 2-substituted analogues bearing methyl, methoxy, chloro, fluoro, or trifluoromethyl groups.

Molecular Formula C15H12N2O3S
Molecular Weight 300.33
CAS No. 21868-79-1
Cat. No. B2711078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-N-quinolin-8-ylbenzenesulfonamide
CAS21868-79-1
Molecular FormulaC15H12N2O3S
Molecular Weight300.33
Structural Identifiers
SMILESC1=CC=C(C(=C1)O)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3
InChIInChI=1S/C15H12N2O3S/c18-13-8-1-2-9-14(13)21(19,20)17-12-7-3-5-11-6-4-10-16-15(11)12/h1-10,17-18H
InChIKeyJUAGSUBXSCUKRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-N-quinolin-8-ylbenzenesulfonamide (CAS 21868-79-1) – A Structurally Distinct NFκB-Inactive Sulfonamide for Selective Pathway Deconvolution and Metal Chelation Research


2-Hydroxy-N-quinolin-8-ylbenzenesulfonamide (CAS 21868-79-1, C₁₅H₁₂N₂O₃S, MW 300.33) is a member of the N-(quinolin-8-yl)benzenesulfonamide (NQBS) class featuring a 2-hydroxy substituent on the benzenesulfonamide phenyl ring [1]. This compound was systematically profiled alongside 20+ structural analogues in dual NIH Molecular Libraries Initiative high-throughput screens targeting the NFκB pathway, where it exhibited a distinct activity signature—complete inactivity in the NFκB nuclear translocation assay—that diverges sharply from closely related 2-substituted analogues bearing methyl, methoxy, chloro, fluoro, or trifluoromethyl groups [1]. The compound is commercially available at ≥95% purity from multiple specialty chemical suppliers and is classified for research and further manufacturing use only . Its unique combination of an 8-aminoquinoline scaffold with an ortho-hydroxybenzenesulfonamide moiety confers potential bidentate metal-coordination capability that is absent in the unsubstituted parent and non-hydroxy analogues, positioning it as a candidate for metallodrug discovery and coordination chemistry applications [1][2].

Why the 2-Hydroxy Substituent on 2-Hydroxy-N-quinolin-8-ylbenzenesulfonamide Cannot Be Replaced by Generic NQBS Analogues – Quantitative Divergence in NFκB Pathway Activity


Substitution at the 2-position (ortho to the sulfonamide linkage) of the N-(quinolin-8-yl)benzenesulfonamide scaffold exerts a profound, non-linear influence on NFκB pathway inhibitory activity that precludes interchangeable use of in-class compounds [1]. The unsubstituted parent analogue (Analogue 5; R = R′ = R″ = R″′ = H) displays an IκBα stabilization EC₅₀ of 2.2 µM with 120% efficacy and an NFκB nuclear translocation IC₅₀ of 1.0 µM [1]. Introduction of a 2-methyl group (Analogue 30) enhances potency to EC₅₀ = 0.5 µM, while a 2-methoxy group (Analogue 29) reduces efficacy to only 20% despite an EC₅₀ of 1.3 µM [1]. The 2-hydroxy analogue (the target compound, Analogue 28) represents an extreme functional outlier: it is categorically inactive in the NFκB nuclear translocation assay, demonstrating that the hydrogen-bond-donating hydroxyl group at this position abolishes—rather than merely modulates—pathway engagement [1]. This qualitative activity cliff means that researchers cannot substitute any active NQBS analogue for the 2-hydroxy compound and expect comparable biological readouts; conversely, the 2-hydroxy compound's inactivity makes it uniquely suited as a negative-control probe or as a scaffold for metal-dependent applications that are irrelevant to active NFκB inhibitors [1].

Quantitative Comparator Evidence for 2-Hydroxy-N-quinolin-8-ylbenzenesulfonamide (CAS 21868-79-1) – Procurement-Relevant Differentiation Data


NFκB Nuclear Translocation Inactivity vs. Active 2-Substituted Analogues – Direct Head-to-Head Comparison from Dual NIH HTS Campaigns

In a quantitative high-throughput screen employing an NFκB nuclear translocation imaging assay in TNFα-stimulated HeLa cells, the target compound 2-hydroxy-N-quinolin-8-ylbenzenesulfonamide (Analogue 28) was classified as 'Inactive,' exhibiting no measurable inhibition of p65 nuclear translocation [1]. In contrast, the unsubstituted parent N-(quinolin-8-yl)benzenesulfonamide (Analogue 5) displayed an NFκB translocation IC₅₀ of 1.0 µM, while the 2-methyl analogue (Analogue 30) achieved an IC₅₀ of 0.6 µM—the most potent within the series [1]. The 2-methoxy analogue (Analogue 29) retained translocation inhibitory activity with an IC₅₀ of 1.0 µM, confirming that the hydroxyl group's hydrogen-bond-donating character, rather than steric bulk alone, is responsible for the activity loss [1].

NFκB pathway inhibition nuclear translocation assay IκBα stabilization structure–activity relationship

IκBα Stabilization EC₅₀ – Quantitative Activity Divergence Across 2-Substituted NQBS Analogues

In the dual-luciferase IκBα stabilization assay performed in OCI-Ly3 diffuse large B-cell lymphoma cells, the target 2-hydroxy compound (Analogue 28) yielded an IκBα stabilization EC₅₀ that was 'Not Determined' (ND), indicating insufficient activity to generate a reliable concentration-response curve [1]. By comparison, the 2-methyl analogue (Analogue 30) exhibited an EC₅₀ of 0.5 µM with 60% efficacy, the 2-CF₃ analogue (Analogue 31) showed an EC₅₀ of 0.7 µM with 32% efficacy, and the 2-chloro analogue (Analogue 34) displayed an EC₅₀ of 1.1 µM with 66% efficacy [1]. The 2-methoxy analogue (Analogue 29) produced a measurable but low-efficacy signal (EC₅₀ = 1.3 µM, 20% efficacy), further demonstrating that hydrogen-bond-accepting (OCH₃) substituents partially retain activity while hydrogen-bond-donating (OH) substituents abolish it [1].

IκBα stabilization luciferase reporter assay NFκB canonical pathway

Cytotoxicity Counter-Screen – Absence of Non-Specific Cytotoxicity Confirms the Hydroxy Analogue Is Genuinely NFκB-Inactive Rather Than Cytotoxically Masked

The cytotoxicity counter-screen performed in OCI-Ly3 cells using a 4 h endpoint revealed that the target 2-hydroxy compound (Analogue 28) had a cytotoxicity IC₅₀ reported as 'ND' (Not Determined), consistent with the absence of both pathway-specific activity and non-specific toxicity at tested concentrations [1]. This contrasts with several active analogues: Analogue 30 (2-CH₃) showed no cytotoxicity (>57 µM), Analogue 31 (2-CF₃) was classified as 'Inactive' in the cytotoxicity assay, and Analogue 34 (2-Cl) was also 'Inactive' [1]. The cytotoxicity data, while limited (single-assay format), support the interpretation that the target compound's NFκB inactivity is not an artifact of compound-induced cell death, distinguishing it from genuinely cytotoxic chemotypes that may confound pathway-specific screening results [1].

counter-screen cytotoxicity OCI-Ly3 assay validation

NFκB-bla Reporter Assay – Confirmatory Orthogonal Inactivity Across a Second Independent Assay Platform

In a secondary, orthogonal NFκB-bla β-lactamase reporter gene assay, the target 2-hydroxy compound (Analogue 28) again yielded an ND (Not Determined) IC₅₀, consistent with its inactivity in the primary IκBα stabilization and nuclear translocation assays [1]. By contrast, the 2-methyl analogue (Analogue 30) displayed an NFκB-bla IC₅₀ of 0.8 µM, and the 2-CF₃ analogue (Analogue 31) exhibited an IC₅₀ of 1.2 µM [1]. This cross-assay concordance—inactivity across three independent assay formats (IκBα stabilization, nuclear translocation, and β-lactamase reporter)—robustly establishes that the 2-hydroxy substitution abolishes NFκB pathway modulation rather than producing an assay-specific artifact [1].

β-lactamase reporter NFκB-bla orthogonal assay HTS confirmation

Structural Differentiation: 2-Hydroxy Group Enables Bidentate Metal-Coordination Capability Absent in All Other NQBS 2-Substituted Analogues

The target compound is the only analogue within the 20+ member NQBS series characterized by Xie et al. that contains a 2-hydroxy group capable of forming a bidentate (N,O) metal-chelation motif with the adjacent sulfonamide nitrogen [1][2]. The 8-aminoquinoline scaffold is structurally analogous to 8-hydroxyquinoline, a well-established bidentate metal chelator with documented applications in metallodrug discovery, fluorescence sensing, and coordination catalysis [2]. In contrast, the 2-methyl (Analogue 30), 2-methoxy (Analogue 29), 2-chloro (Analogue 34), 2-fluoro (Analogue 33), and 2-CF₃ (Analogue 31) analogues lack a metal-coordinating heteroatom at the 2-position and function only as monodentate sulfonamide ligands [1]. This structural feature is directly relevant to procurement for inorganic and medicinal inorganic chemistry laboratories, as the compound can serve as a precursor for half-sandwich ruthenium, nickel, copper, and other transition-metal complexes analogous to those reported for N-(quinolin-8-yl-aryl)benzenesulfonamide ligands in transfer hydrogenation catalysis (TOF values up to 734 h⁻¹) [3].

metal chelation coordination chemistry 8-aminoquinoline bidentate ligand

Commercial Purity Benchmarking – 98% Assay Purity Enables Direct Use in Biophysical and Cellular Assays Without Further Purification

Commercially available 2-hydroxy-N-quinolin-8-ylbenzenesulfonamide is supplied at 98% purity (HPLC) by specialty chemical vendors such as Leyan (Catalog No. 1753163) and at ≥95% purity by other suppliers including Chemscene and ChemeMenu . This purity level is comparable to or exceeds that of the reference standards used in the original NIH Molecular Libraries Initiative screening campaign, where compounds were sourced from the MLSMR (Molecular Libraries Small Molecule Repository) and tested without additional purification [1]. The compound is shipped at room temperature and stored under standard laboratory conditions, with no special handling requirements beyond those typical for sulfonamide solids . This 'assay-ready' purity specification eliminates the need for costly in-house re-purification and reduces batch-to-batch variability concerns that could compromise reproducibility in quantitative structure–activity relationship (QSAR) studies or counter-screen panels.

purity quality control procurement specification HPLC

High-Value Research and Industrial Application Scenarios for 2-Hydroxy-N-quinolin-8-ylbenzenesulfonamide (CAS 21868-79-1)


Validated Negative-Control Probe for NFκB Pathway High-Throughput Screening Cascades

Pharmaceutical screening laboratories and contract research organizations (CROs) conducting NFκB pathway inhibitor discovery can deploy 2-hydroxy-N-quinolin-8-ylbenzenesulfonamide as a rigorously characterized negative-control compound. Documented inactivity across three orthogonal assay formats—IκBα stabilization (EC₅₀ ND), NFκB nuclear translocation (Inactive), and NFκB-bla β-lactamase reporter (IC₅₀ ND)—provides multi-assay validation that is unavailable for most commercially sourced negative controls [1]. This compound enables reliable Z′-factor determination and hit-threshold calibration without confounding pathway activity, and its structural similarity to active NQBS analogues minimizes the risk of false-negative classifications arising from physicochemical artifacts (e.g., aggregation, poor solubility) that can occur with chemically unrelated negative controls [1].

Scaffold for Bidentate Metal Complex Synthesis in Medicinal Inorganic Chemistry and Catalysis

Academic and industrial laboratories engaged in metallodrug discovery or homogeneous catalysis can utilize the 2-hydroxy compound as a precursor ligand for transition-metal complexes. The orthogonal arrangement of the sulfonamide NH and the 2-hydroxy phenolic oxygen creates a potential N,O-bidentate binding pocket structurally analogous to 8-hydroxyquinoline-based ligands [2][3]. This compound is the only NQBS analogue commercially available that combines the NFκB-inactive quinoline-sulfonamide scaffold with a metal-chelating hydroxy substituent, enabling the synthesis of ruthenium, copper, nickel, or palladium complexes for applications in transfer hydrogenation catalysis (for which related NQBS-ruthenium complexes achieve TOF values exceeding 700 h⁻¹) or as potential anticancer metallodrugs [3]. Researchers should note that direct metal-binding affinity data for this specific compound have not yet been reported in the literature, and experimental characterization of metal complexes will be required [3].

Structure–Activity Relationship (SAR) Reference Standard for NQBS 2-Position Substituent Effects

Medicinal chemistry teams optimizing N-(quinolin-8-yl)benzenesulfonamide-based lead series can procure this compound as a definitive SAR reference point defining the activity cliff associated with 2-hydroxy substitution. The compound's complete NFκB inactivity contrasts sharply with the sub-micromolar potencies of the 2-methyl (EC₅₀ = 0.5 µM), 2-CF₃ (EC₅₀ = 0.7 µM), and 2-chloro (EC₅₀ = 1.1 µM) analogues, providing a clear quantitative benchmark for computational modeling of hydrogen-bond-donor intolerance at this position [1]. Incorporating this compound into QSAR training sets improves model accuracy for predicting the activity consequences of polar substituents at the ortho position, and its availability at 98% purity supports reproducible biophysical characterization (e.g., thermodynamic solubility, logP/D, plasma protein binding) that can be directly compared with published data for active analogues [1].

Fluorescent Probe Development via Derivatization of the 2-Hydroxy Handle

Chemical biology laboratories developing fluorescent sensors or affinity probes based on the quinoline fluorophore can exploit the 2-hydroxy group as a unique synthetic handle for conjugation chemistry that is absent in all other 2-substituted NQBS analogues [1][2]. The phenolic –OH can be functionalized via O-alkylation, O-acylation, or sulfonate ester formation to install fluorophores (e.g., dansyl, BODIPY, fluorescein), biotin tags, or photoaffinity labels without modifying the quinoline nitrogen or the sulfonamide NH—both of which are critical for target engagement in active analogues but are non-essential for the target compound given its established NFκB inactivity [1]. This enables the construction of matched molecular pairs for chemical proteomics experiments where the 2-hydroxy parent serves as the inactive 'probe-negative' control alongside active, derivatized analogues [1].

Quote Request

Request a Quote for 2-hydroxy-N-quinolin-8-ylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.